2,3-Dihydroxypropyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

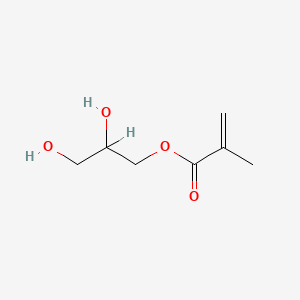

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(2)7(10)11-4-6(9)3-8/h6,8-9H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIMLDXJAPZHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28474-30-8 | |

| Record name | Poly(glyceryl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28474-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7057781 | |

| Record name | 2,3-Dihydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5919-74-4 | |

| Record name | Glyceryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5919-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REQ9YDH79C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydroxypropyl Methacrylate: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydroxypropyl methacrylate (DHPMA), a versatile monomer with significant applications in the biomedical field, particularly in drug delivery systems. This document details its chemical structure, physicochemical properties, synthesis, and the experimental protocols for its use in creating and evaluating hydrogel-based drug delivery platforms.

Core Concepts: Chemical Structure and Properties

This compound, also known as glyceryl monomethacrylate, is a bifunctional monomer featuring a polymerizable methacrylate group and a hydrophilic diol (two hydroxyl groups) functionality.[1][2] This unique structure imparts both reactivity for polymerization and hydrophilicity, making it an ideal candidate for the synthesis of biocompatible polymers and hydrogels.[1][3]

The presence of the two hydroxyl groups enhances water solubility and provides sites for further chemical modification or cross-linking.[2] DHPMA is structurally related to glycerol, a natural and biocompatible molecule, which contributes to the low toxicity and good biocompatibility of DHPMA-based polymers.[2][3]

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₂O₄ | [4][5] |

| Molecular Weight | 160.17 g/mol | [5][6] |

| CAS Number | 5919-74-4 | [4][5] |

| Appearance | Colorless liquid | [4] |

| Synonyms | Glyceryl methacrylate, Glycerol monomethacrylate, GMMA | [5][7] |

| Boiling Point | 140 °C at 0.6 mmHg | [7][8] |

| Density | ~1.161 g/cm³ | [7] |

| Refractive Index | ~1.470 - 1.475 (at 20 °C) | [7][8] |

| Water Solubility | 100 - 120 g/L at 25 °C | [4][7] |

| pKa | 13.09 ± 0.20 (Predicted) | [4][7] |

Synthesis and Polymerization

DHPMA can be synthesized through various methods, with the most common being the acid-catalyzed hydrolysis of the epoxide ring in glycidyl methacrylate (GMA).[2] This method is often preferred due to its efficiency and the avoidance of complex separation procedures.[2] Another route involves a multi-step process with protection of glycerol's hydroxyl groups, reaction with methacryloyl chloride, and subsequent deprotection.[1][4]

The methacrylate group of DHPMA allows it to readily undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers to create polymers with tailored properties.[2][3] The resulting polymers are often hydrogels, which are three-dimensional networks capable of absorbing and retaining large amounts of water.[2]

Applications in Drug Development and Biomedical Research

The hydrophilicity and biocompatibility of DHPMA-based polymers make them highly suitable for a range of biomedical applications.

-

Controlled Drug Release Systems: DHPMA hydrogels can encapsulate therapeutic agents and provide their sustained and controlled release.[1][8] The release kinetics can be tuned by altering the cross-linking density and the overall polymer composition.[9]

-

Tissue Engineering: These polymers can be fabricated into scaffolds that support cell growth and tissue regeneration.[2]

-

Biocompatible Coatings: DHPMA can be used to modify the surface of medical devices to improve their hydrophilicity and reduce protein adhesion and thrombus formation.[1]

-

Contact Lenses and Wound Dressings: The high water content and oxygen permeability of DHPMA hydrogels make them suitable for use in soft contact lenses and as moist wound dressings.[1][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DHPMA, the preparation of DHPMA-based hydrogels, and the characterization of their swelling and drug release properties.

Synthesis of this compound via Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate

This protocol describes the synthesis of DHPMA from GMA using an acid catalyst.

Materials:

-

Glycidyl methacrylate (GMA)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inhibitor for free-radical polymerization (e.g., hydroquinone monomethyl ether - MEHQ)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation setup.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve glycidyl methacrylate in deionized water.

-

Slowly add a catalytic amount of sulfuric acid or hydrochloric acid to the solution while stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-60 °C) to increase the reaction rate.[10]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material (GMA) is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

Add a small amount of a polymerization inhibitor (e.g., MEHQ) to the filtrate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation (e.g., at 140 °C and 0.6 mmHg) to obtain pure this compound.[4]

-

Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its chemical structure and purity.

Preparation of DHPMA-based Hydrogels

This protocol outlines the free-radical polymerization of DHPMA to form a hydrogel.

Materials:

-

This compound (DHPMA)

-

Cross-linking agent (e.g., ethylene glycol dimethacrylate - EGDMA)

-

Free-radical initiator (e.g., ammonium persulfate - APS, and N,N,N',N'-tetramethylethylenediamine - TEMED, or a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone - DMPA)

-

Deionized water or a suitable buffer solution (e.g., phosphate-buffered saline - PBS)

-

Molds for hydrogel casting (e.g., between two glass plates with a spacer)

Procedure:

-

Prepare a precursor solution by dissolving DHPMA and the cross-linking agent (EGDMA, typically 1-5 mol% relative to the monomer) in deionized water or PBS.

-

If a therapeutic drug is to be encapsulated, dissolve it in the precursor solution at this stage.

-

For chemical initiation, add the initiator system (e.g., APS and TEMED) to the precursor solution and mix thoroughly.

-

For photopolymerization, add a photoinitiator to the precursor solution.

-

Immediately pour the solution into the molds.

-

If using chemical initiation, allow the polymerization to proceed at room temperature or a specified temperature for a set period (e.g., several hours).

-

If using photopolymerization, expose the molds to UV light of a specific wavelength and intensity for a defined duration.

-

After polymerization is complete, carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of deionized water or PBS for a period of time (e.g., 24-48 hours), changing the water periodically, to remove any unreacted monomers, initiator, and other impurities.

Characterization of Hydrogel Swelling Behavior

This protocol describes the determination of the equilibrium swelling ratio of the prepared hydrogels.

Materials:

-

Prepared DHPMA hydrogels

-

Deionized water or buffer solutions of different pH and ionic strengths

-

Analytical balance

-

Filter paper

-

Incubator or water bath

Procedure:

-

Cut the purified hydrogel into small, uniform discs or squares.

-

Record the initial weight of the dry hydrogel (W_d). The hydrogel can be dried in a vacuum oven until a constant weight is achieved.

-

Immerse the dried hydrogel samples in a known volume of the swelling medium (e.g., deionized water, PBS of a specific pH).

-

Place the samples in an incubator or water bath at a constant temperature (e.g., 37 °C).

-

At regular time intervals, remove a hydrogel sample from the swelling medium.

-

Gently blot the surface of the hydrogel with filter paper to remove excess surface water.

-

Weigh the swollen hydrogel (W_s).

-

Return the hydrogel to the swelling medium.

-

Repeat steps 5-8 until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

-

Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (W_s - W_d) / W_d

In Vitro Drug Release Study

This protocol details the procedure for evaluating the release of an encapsulated drug from the hydrogel.

Materials:

-

Drug-loaded DHPMA hydrogels

-

Release medium (e.g., PBS at pH 7.4)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Vials or containers for the release study

Procedure:

-

Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of the release medium.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 37 °C) and agitation speed.

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Immediately replenish the withdrawn volume with fresh release medium to maintain a constant volume (sink conditions).

-

Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC).

-

Calculate the cumulative amount of drug released at each time point.

-

Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Visualizations

The following diagrams illustrate the synthesis of DHPMA and a typical workflow for the development of DHPMA-based hydrogels for drug delivery.

Caption: Synthesis of this compound (DHPMA) from Glycidyl Methacrylate (GMA).

Caption: Workflow for DHPMA-based hydrogel drug delivery system development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 5919-74-4 | Benchchem [benchchem.com]

- 5. 5919-74-4|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Swelling Behaviors of 3D Printed Hydrogel and Hydrogel-Microcarrier Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis and Purification of 2,3-Dihydroxypropyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of 2,3-Dihydroxypropyl methacrylate (DHPMA), a versatile monomer crucial for the development of advanced biomaterials and drug delivery systems. This document outlines the primary synthetic methodologies, comprehensive experimental protocols, and purification techniques, supported by quantitative data and visual workflows to ensure clarity and reproducibility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DHPMA is presented in Table 1. This data is essential for handling, characterization, and application of the monomer.

| Property | Value |

| CAS Number | 5919-74-4[1][2][][4] |

| Molecular Formula | C₇H₁₂O₄[1][5] |

| Molecular Weight | 160.17 g/mol [1][5] |

| Appearance | Colorless liquid |

| Density | 1.161 g/cm³[1] |

| Boiling Point | 140 °C at 0.6 mmHg[1][2] |

| Refractive Index | 1.475[1] |

| Water Solubility | 100 g/L at 25 °C[1] |

| Storage Temperature | 2-8 °C, protected from light[1] |

Synthesis Methodologies

There are two primary and widely employed synthetic routes for the production of high-purity this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Method 1: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate (GMA)

This method is a straightforward approach that involves the ring-opening of the epoxide group of glycidyl methacrylate under acidic conditions to yield the diol functionality.[2] It is often favored for its atom economy and fewer reaction steps.[2]

A general workflow for this synthesis is depicted below:

Caption: Workflow for the synthesis of DHPMA via hydrolysis of GMA.

The reaction mechanism for the acid-catalyzed hydrolysis of GMA proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack by water.

References

2,3-Dihydroxypropyl methacrylate CAS number and safety data sheet

An In-depth Technical Guide to 2,3-Dihydroxypropyl methacrylate

This technical guide provides comprehensive information on this compound, also known as glycerol monomethacrylate (GMMA), tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Glycerol monomethacrylate, GMMA, Glycerin 1-methacrylate, Methacrylic acid 2,3-dihydroxypropyl ester[1][2] |

| CAS Number | 5919-74-4[1][2][3][][5][6] |

| Molecular Formula | C7H12O4[1][2][3][][5] |

| Molecular Weight | 160.17 g/mol [1][2][][5][6] |

| EINECS Number | 227-642-6[1][2][3] |

| InChI Key | QRIMLDXJAPZHJE-UHFFFAOYSA-N[5][6] |

| Canonical SMILES | CC(=C)C(=O)OCC(CO)O[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation[7] |

| Eye Irritation | H319: Causes serious eye irritation[7][8] |

GHS Pictogram:

-

GHS07 (Exclamation Mark)

Signal Word: Warning[7]

Precautionary Statements:

Caption: Logical flow from hazard identification to preventative and response measures.

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[5] |

| Hydrogen Bond Donor Count | 2 |

Further physical and chemical data were not available in the provided search results.

First-Aid Measures

Detailed first-aid protocols are essential when working with this compound.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7][9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[7][9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[9] |

| Inhalation | No specific information was available in the search results. |

Handling, Storage, and Exposure Control

Safe Handling and Storage Protocols

-

Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][9] Wash hands and any exposed skin thoroughly after handling.[7][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Storage: Store in a cool, dark place under an inert atmosphere, between 2-8°C.[10] Keep away from incompatible materials such as strong oxidizing agents and excess heat.[9] Protect from light.[9] Store locked up.[2]

Exposure Control and Personal Protection

The following workflow outlines the necessary steps for ensuring personal safety when handling this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | CAS 5919-74-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 5919-74-4 | Benchchem [benchchem.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. chemical-label.com [chemical-label.com]

- 9. fishersci.com [fishersci.com]

- 10. 5919-74-4|this compound|BLD Pharm [bldpharm.com]

Spectral Analysis of 2,3-Dihydroxypropyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 2,3-Dihydroxypropyl methacrylate (DHPMA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize DHPMA in their work.

Introduction to this compound

This compound (DHPMA), also known as glyceryl monomethacrylate, is a functional monomer widely used in the synthesis of hydrophilic polymers for various biomedical applications. Its structure, featuring a polymerizable methacrylate group and a hydrophilic diol, allows for the creation of biocompatible materials for contact lenses, drug delivery systems, and tissue engineering scaffolds. Accurate spectral characterization is crucial for confirming the monomer's identity, purity, and for studying its polymerization kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of DHPMA. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of DHPMA exhibits characteristic signals corresponding to the vinyl, methyl, and propyl chain protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and hydroxyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ (vinylic) | ~6.1 | s | - |

| =CH₂ (vinylic) | ~5.6 | s | - |

| -CH₂-O- (ester) | ~4.2 | m | - |

| -CH(OH)- | ~3.9 | m | - |

| -CH₂-OH | ~3.6 | m | - |

| -OH (hydroxyl) | variable | br s | - |

| -CH₃ (methyl) | ~1.9 | s | - |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "s" denotes a singlet, "m" a multiplet, and "br s" a broad singlet. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the DHPMA molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~167 |

| C=CH₂ (vinylic) | ~136 |

| C=CH₂ (vinylic) | ~126 |

| -CH₂-O- (ester) | ~66 |

| -CH(OH)- | ~70 |

| -CH₂-OH | ~63 |

| -CH₃ (methyl) | ~18 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the spinner into the sample gauge to ensure the correct depth for insertion into the magnet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in the DHPMA molecule by measuring the absorption of infrared radiation.

FTIR Spectral Data

The FTIR spectrum of DHPMA is characterized by strong absorption bands corresponding to the hydroxyl, carbonyl, and vinyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | =C-H stretch | Alkene |

| 2950-2850 | C-H stretch | Alkane |

| ~1720 | C=O stretch | Ester |

| ~1640 | C=C stretch | Alkene |

| ~1450 | C-H bend | Alkane |

| ~1160 | C-O stretch | Ester |

| ~1050 | C-O stretch | Alcohol |

| Note: Peak positions are approximate and can be influenced by factors such as hydrogen bonding. |

Experimental Protocol for ATR-FTIR Spectroscopy

Sample Preparation and Analysis:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the center of the ATR crystal.[1] The sample should be viscous enough to form a stable drop covering the crystal.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal.

-

Acquire the FTIR spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The typical spectral range for analysis is 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Visualization of Structural and Spectral Relationships

The following diagrams, generated using the DOT language, illustrate the key structural features of this compound and their correlation with the observed NMR and FTIR signals.

Caption: Correlation of DHPMA's structure with spectroscopic techniques.

Caption: Predicted NMR signal assignments for DHPMA.

Caption: Key FTIR functional group assignments for DHPMA.

Conclusion

This technical guide provides a foundational understanding of the NMR and FTIR spectral characteristics of this compound. The presented data and experimental protocols offer a practical resource for the identification, purity assessment, and further investigation of this important monomer in various scientific and industrial applications. For definitive structural confirmation, it is always recommended to acquire and interpret spectra on the specific batch of DHPMA being used.

References

Solubility Profile of 2,3-Dihydroxypropyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glyceryl monomethacrylate, is a functional monomer of significant interest in the development of hydrophilic polymers for biomedical applications, including drug delivery systems, hydrogels, and dental materials. Its hydrophilic nature, stemming from the two hydroxyl groups in its structure, governs its interaction with various solvents, a critical parameter for its polymerization, purification, and formulation into final products. This technical guide provides a comprehensive overview of the solubility of DHPMA in different solvents, supported by experimental protocols and a logical workflow for solubility determination.

Core Data: Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, its solubility is largely influenced by its polar nature and the presence of two hydroxyl groups, which allow for hydrogen bonding.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for DHPMA in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported. For other solvents, qualitative descriptions are provided based on its use in synthesis and polymerization processes, which imply at least partial solubility or miscibility.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (at 25°C) | Citation |

| Water | H₂O | 80.1 | 100 g/L | [1] |

| Water | H₂O | 80.1 | Freely soluble (120 g/L) | |

| Methanol | CH₃OH | 32.7 | Soluble | [1] |

| Ethanol | C₂H₅OH | 24.5 | Soluble | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Expected to be soluble | |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Used as a solvent in synthesis | [2] |

Note: "Soluble" indicates that while quantitative data is unavailable, the solvent is used in reactions or procedures involving DHPMA, suggesting sufficient solubility for these purposes. The expectation of solubility in DMF is based on the polar nature of both the solvent and the solute.

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted to determine the solubility of this compound in various solvents.

Method 1: Qualitative Assessment of Solubility

This method provides a rapid screening of solubility in a range of solvents.

Materials:

-

This compound (DHPMA)

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add approximately 1 mL of the selected solvent to a clean, dry test tube.

-

To the solvent, add a small, accurately weighed amount of DHPMA (e.g., 10 mg).

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The DHPMA completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the DHPMA dissolves, but solid particles remain.

-

Insoluble: The DHPMA does not appear to dissolve, and the solid remains suspended or settled at the bottom.

-

-

Record the observations for each solvent.

Method 2: Quantitative Determination by Isothermal Equilibrium

This method provides a more precise, quantitative measure of solubility.

Materials:

-

This compound (DHPMA)

-

Selected solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Prepare saturated solutions by adding an excess amount of DHPMA to a known volume of the solvent in a sealed vial.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have undissolved DHPMA present to confirm saturation.

-

After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of DHPMA in the diluted supernatant using a validated HPLC or GC method.

-

Calculate the solubility of DHPMA in the solvent in g/L or mol/L based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative determination of solubility.

References

In-Depth Technical Guide: Thermal Properties of Poly(2,3-Dihydroxypropyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(2,3-dihydroxypropyl methacrylate), also known as poly(glycerol monomethacrylate) (pGMA). This hydrophilic polymer is of significant interest in the biomedical and pharmaceutical fields for applications such as hydrogels, drug delivery systems, and biocompatible coatings, making a thorough understanding of its thermal behavior crucial for its processing and application.

Core Thermal Properties

The thermal properties of a polymer dictate its behavior under varying temperature conditions, influencing its stability, processability, and end-use performance. The key thermal characteristics of poly(this compound) are its glass transition temperature (Tg) and its thermal decomposition profile.

Glass Transition Temperature (Tg)

The glass transition temperature is a critical property of amorphous and semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For copolymers containing this compound (DHPMA), it has been observed that a higher DHPMA content leads to a higher glass transition temperature compared to similar polymers like poly(2-hydroxyethyl methacrylate) (pHEMA). This is attributed to the increased potential for hydrogen bonding from the additional hydroxyl group in the DHPMA monomer unit.

| Thermal Property | Value | Remarks |

| Glass Transition Temperature (Tg) | Data not available in cited literature for the homopolymer. | Copolymers with DHPMA show a higher Tg than those without, due to increased hydrogen bonding. The Tg increases with increasing DHPMA content in random copolymers. |

Thermal Decomposition

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of polymers by measuring the change in mass as a function of temperature. For polymers closely related to poly(this compound), such as poly(glycidyl methacrylate) (pGMA), thermal decomposition has been characterized.

| Thermal Property | Value | Remarks |

| Onset of Mass Loss | ~273 °C | For a related poly(glycidyl methacrylate) (pGMA) system.[1] |

| Temperature of Maximum Decomposition Rate | ~301 °C | For a related poly(glycidyl methacrylate) (pGMA) system.[1] |

| 10% Weight Loss Temperature (T10%) | 285.7 °C | For a copolymer of glycidyl methacrylate.[1] |

The data indicates that the polymer is thermally stable up to relatively high temperatures, a crucial factor for melt processing and sterilization procedures.

Experimental Protocols

The characterization of the thermal properties of poly(this compound) relies on standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Thermal Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg at a constant rate (e.g., 10 °C/min).

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the inflection point of the step change in the heat flow curve of the second heating scan.

-

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling

TGA measures the change in mass of a sample as it is heated at a constant rate.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA furnace is purged with an inert atmosphere (e.g., nitrogen) to study the thermal decomposition without oxidation.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined from this curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the thermal characterization of a polymer like poly(this compound).

References

Understanding the reactivity of 2,3-Dihydroxypropyl methacrylate

An In-depth Technical Guide to the Reactivity of 2,3-Dihydroxypropyl Methacrylate

Introduction

This compound (DHPMA), also known as glyceryl monomethacrylate, is a bifunctional monomer of significant interest in the fields of polymer chemistry, biomaterials, and drug delivery.[1][2] Its molecular structure is distinguished by two key functional groups: a polymerizable methacrylate group and a hydrophilic diol (two hydroxyl groups).[2][3] This unique combination imparts a versatile reactivity profile, enabling the synthesis of a wide array of polymers with tailored properties such as hydrophilicity, biocompatibility, and sites for subsequent chemical modification.[3]

This guide provides a comprehensive overview of the synthesis, core reactivity, and polymerization kinetics of DHPMA. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this monomer's chemical behavior and its application in advanced polymeric systems.

Synthesis and Purification

The synthesis of high-purity DHPMA is critical, as isomers can significantly affect its reactivity and the properties of the resulting polymers.[1][3] The most common and effective methods involve the ring-opening of a precursor, followed by rigorous purification.

Primary Synthetic Routes

The predominant method for synthesizing DHPMA is through the acid-catalyzed hydrolysis of glycidyl methacrylate (GMA).[3] The epoxide ring in GMA is highly reactive and susceptible to ring-opening under acidic conditions, yielding the desired diol functionality.[3] An alternative high-yield (95-98%) approach involves the hydrolysis of a ketal-protected precursor, such as (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (solketal methacrylate), which avoids complex separation procedures.[3][4]

Caption: High-level workflow for the synthesis and purification of DHPMA.

Experimental Protocol: Synthesis via Acid-Catalyzed Hydrolysis

The following is a representative protocol for the synthesis of DHPMA from a protected intermediate:

-

Reaction Setup: A solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate is prepared in a solvent mixture, typically tetrahydrofuran (THF) and water.[3]

-

Acid Catalyst Addition: A dilute acid, such as hydrochloric acid (HCl), is added to the solution to catalyze the hydrolysis of the ketal protecting group.[3][5]

-

Reaction Conditions: The reaction is typically stirred at room temperature (e.g., 20°C) for an extended period (e.g., 48 hours) to ensure complete deprotection.[5]

-

Neutralization & Extraction: Upon completion, the reaction mixture is neutralized with a base. The product is then extracted using an appropriate organic solvent.

-

Purification: The crude DHPMA is purified via vacuum distillation. This step is crucial to remove unreacted starting materials, byproducts, and the 1,3-dihydroxypropyl methacrylate isomer.[3] Reduced pressure allows for distillation at lower temperatures, minimizing the risk of thermal degradation or premature polymerization of the monomer.[3] Purity is typically confirmed by ¹H NMR spectroscopy.[1]

Core Reactivity of DHPMA

The reactivity of DHPMA is governed by its two principal functional moieties: the methacrylate group and the vicinal diol.

Methacrylate Group Reactivity: Polymerization

The carbon-carbon double bond in the methacrylate group allows DHPMA to undergo polymerization, most commonly via free radical mechanisms, to form hydrophilic homopolymers and copolymers.[3] This reactivity is the foundation of its use in creating cross-linked hydrogel networks.[2][3]

Caption: Key stages of the free radical polymerization of DHPMA.

3.1.1 Polymerization Kinetics and Reactivity Ratios

The kinetics of DHPMA polymerization are crucial for controlling polymer architecture. In copolymerization, reactivity ratios (r) indicate the preference of a growing polymer chain radical to react with its own monomer type versus the comonomer. Studies on the free radical copolymerization of DHPMA with N-isopropylacrylamide (NIPAm) have provided key kinetic data.

| Monomer 1 | r₁ | Monomer 2 | r₂ | System Conditions | Reference |

| DHPMA | 3.09 | NIPAm | 0.11 | Free radical copolymerization | [1] |

| DHPMA (impure) | 2.55 | NIPAm | 0.11 | Contained 22 mol% 1,3-isomer | [1] |

An r₁ > 1 indicates the growing DHPMA radical prefers to add another DHPMA monomer (homopolymerization). An r₂ < 1 indicates the growing NIPAm radical prefers to add a DHPMA monomer (copolymerization). The data clearly shows that DHPMA has a strong preference for homopolymerization, a tendency that is even more pronounced when the monomer is purified.[1]

Hydroxyl Group Reactivity

The two adjacent hydroxyl groups are central to DHPMA's utility in biomaterials.

-

Hydrophilicity and Biocompatibility: The -OH groups readily form hydrogen bonds with water, rendering poly(DHPMA) highly hydrophilic. This property is essential for forming hydrogels that can absorb large amounts of water, mimicking natural tissues and enhancing biocompatibility.[2][3]

-

Cross-linking Sites: The hydroxyl groups serve as reactive handles for post-polymerization modification and cross-linking. They can react with various agents, such as isocyanates or amino resins, to form stable, three-dimensional polymer networks.[2] This is crucial for controlling the mechanical properties, degradation rate, and swelling behavior of hydrogels used in drug delivery and tissue engineering.[2][3]

Caption: Hydroxyl groups on DHPMA units acting as sites for cross-linking.

Ester Group Stability

Like all methacrylates, the ester linkage in DHPMA is susceptible to hydrolysis, particularly under basic (alkaline) conditions.[6] This reaction, which cleaves the ester bond to form methacrylic acid and glycerol, is a primary degradation pathway for DHPMA-based polymers. The rate of hydrolysis is a critical factor in designing materials for long-term biomedical applications, as it influences the material's stability and degradation profile in vivo.[6]

Comparative Reactivity

Understanding DHPMA's reactivity is enhanced by comparing it to other common hydroxyalkyl and functional methacrylates.

| Monomer | Chemical Structure (Side Chain) | Key Functional Group(s) | Primary Characteristics |

| DHPMA | -CH₂-CH(OH)-CH₂(OH) | Methacrylate, Diol | Highly hydrophilic, excellent for cross-linking, forms soft hydrogels.[3] |

| HEMA | -CH₂-CH₂-OH | Methacrylate, 1° Hydroxyl | Foundational hydrogel monomer, less hydrophilic than DHPMA.[3] |

| HPMA | -CH₂-CH(OH)-CH₃ | Methacrylate, 2° Hydroxyl | Isomer of HEMA, used in drug-polymer conjugates.[3][7] |

| GMA | -CH₂-CH(O)CH₂ (epoxide) | Methacrylate, Epoxide | Not hydrophilic; provides a highly reactive epoxide ring for post-polymerization modification.[3] |

The presence of a second hydroxyl group makes DHPMA significantly more hydrophilic than 2-hydroxyethyl methacrylate (HEMA) and 2-hydroxypropyl methacrylate (HPMA), leading to hydrogels with higher water content.[3][8] Its reactivity is fundamentally different from that of glycidyl methacrylate (GMA), which offers a reactive epoxide handle rather than the hydrogen-bonding and cross-linking capabilities of a diol.[3]

Applications in Drug Development

The specific reactivity of DHPMA makes it highly suitable for drug development applications, particularly in controlled-release systems.

-

Polymerization to Form Matrix: DHPMA is copolymerized with other monomers to form a three-dimensional hydrogel network.[2]

-

Drug Encapsulation: The hydrophilic matrix of the hydrogel allows for the encapsulation of therapeutic agents.[3]

-

Controlled Release: The cross-link density and hydrophilicity, governed by the DHPMA content and its hydroxyl group reactions, control the swelling of the hydrogel and the subsequent diffusion and sustained release of the encapsulated drug.[2][]

-

Biocompatibility: The high water content and hydrophilic surface, imparted by the diol groups, minimize protein adhesion and inflammatory responses, making the material highly biocompatible for implantation.[2]

Caption: Workflow from DHPMA monomer to a drug delivery application.

Conclusion

This compound is a highly versatile monomer whose reactivity is defined by the interplay between its polymerizable methacrylate group and its hydrophilic diol functionality. The methacrylate group enables the formation of polymer backbones, while the hydroxyl groups impart hydrophilicity, biocompatibility, and sites for covalent cross-linking. This dual reactivity allows for the precise engineering of advanced hydrogels and other polymeric materials, making DHPMA an invaluable component in the development of sophisticated drug delivery systems, tissue engineering scaffolds, and other biomedical devices. A thorough understanding of its synthesis, purification, and reaction kinetics is essential for harnessing its full potential.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. This compound | 5919-74-4 | Benchchem [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cas 5919-74-4,this compound | lookchem [lookchem.com]

- 6. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hydroxypropyl Methacrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2,3-Dihydroxypropyl Methacrylate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glyceryl monomethacrylate (GMA), a versatile monomer crucial for the development of advanced biomaterials and polymer systems. Its unique structure, featuring a polymerizable methacrylate group and a hydrophilic diol, makes it an essential component in hydrogel synthesis, drug delivery systems, and biocompatible coatings.

Commercial Availability

This compound is available for research purposes from a variety of chemical suppliers. These companies offer the monomer in different quantities and purities, often with inhibitors to prevent premature polymerization. When selecting a supplier, it is crucial to consider the purity of the monomer, as the presence of isomers, such as 1,3-dihydroxypropyl methacrylate, can influence polymerization kinetics and the final properties of the material.[1]

Table 1: Commercial Suppliers of this compound

| Supplier | Available Quantities | Notes |

| --INVALID-LINK-- | Research quantities | Provides detailed product information including CAS number and molecular weight.[2] |

| --INVALID-LINK-- | Research to bulk quantities | Offers the compound for biomedical applications, particularly in drug delivery systems.[] |

| --INVALID-LINK-- | 25g, and other research quantities | Marketed as Glycerol Monomethacrylate, highlighted for its use in hydrogel preparation.[4][5] |

| --INVALID-LINK-- | 25g | Distributes Polysciences' Glycerol Monomethacrylate.[4] |

| --INVALID-LINK-- | Research quantities | Emphasizes its importance in biomaterials for applications like drug delivery and tissue engineering.[1] |

| --INVALID-LINK-- | Inquire for quantities | A manufacturer of chemical reagents since 1992.[6] |

| Various Chinese Manufacturers | Bulk quantities | China is a significant hub for chemical manufacturing, offering competitive pricing.[7] |

Physicochemical Properties

Understanding the physicochemical properties of DHPMA is fundamental to its application in research and development.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 5919-74-4 | [1][2][] |

| Molecular Formula | C₇H₁₂O₄ | [2][] |

| Molecular Weight | 160.17 g/mol | [1][2][] |

| Boiling Point | 140°C at 0.6 mmHg | [] |

| Refractive Index (n20/D) | 1.470 | [] |

| Hydrogen Bond Donor Count | 2 | [2] |

Key Research Applications

The bifunctional nature of DHPMA, combining a reactive vinyl group with two hydrophilic hydroxyl groups, makes it a valuable monomer in various research fields:

-

Hydrogels: DHPMA is extensively used to synthesize hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[4][8] These hydrogels are investigated for applications such as contact lenses, wound dressings, and controlled drug release systems.[8]

-

Biocompatible Materials: Due to its structural similarity to natural glycerol, polymers derived from DHPMA are often non-toxic and non-immunogenic, making them suitable for creating biocompatible materials for medical devices and tissue engineering scaffolds.[1]

-

Drug Delivery: The hydrophilic matrix of DHPMA-based hydrogels allows for the controlled and sustained release of therapeutic agents.[1][]

-

Dental and Medical Materials: It is a component in the formulation of dental resins and other biocompatible devices.[1][5]

-

Coatings and Adhesives: In materials science, DHPMA is used in radiation-curing systems for coatings, inks, and adhesives, providing hydrophilicity, good adhesion, and flexibility.[8]

Experimental Protocols

Example Protocol: Synthesis of a Poly(this compound) Hydrogel

This protocol outlines a typical free-radical polymerization method to synthesize a DHPMA hydrogel, a common procedure in biomaterials research.

Materials:

-

This compound (DHPMA) monomer

-

Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)

-

Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

-

Phosphate-buffered saline (PBS) or deionized water

-

UV light source (365 nm)

Procedure:

-

Monomer Solution Preparation: In a suitable vessel, prepare the monomer solution by mixing DHPMA with the desired molar ratio of the cross-linking agent, EGDMA.

-

Initiator Addition: Add the photoinitiator to the monomer mixture at a specific concentration (e.g., 0.5 mol% relative to the monomer). Ensure the initiator is completely dissolved, which can be facilitated by gentle vortexing or sonication.

-

Molding: Transfer the solution into a mold of the desired shape and dimensions for the hydrogel.

-

Photopolymerization: Expose the mold to UV radiation (e.g., at an intensity of less than 20 mW/cm²) for a sufficient duration (e.g., 5-10 minutes) to ensure complete polymerization.[9] The exact time will depend on the initiator concentration and light intensity.

-

Hydration and Purification: After polymerization, carefully remove the hydrogel from the mold. Submerge it in a large volume of PBS or deionized water to swell and to leach out any unreacted monomers or initiator. The washing solution should be exchanged several times over a period of 48-72 hours to ensure complete purification.

-

Characterization: The resulting hydrogel can then be characterized for its swelling behavior, mechanical properties, and biocompatibility using various analytical techniques.

Visualizing Workflows and Pathways

Synthesis of a DHPMA-based Polymer

The following diagram illustrates the general free-radical polymerization process for creating a linear poly(DHPMA) chain.

Caption: Free-Radical Polymerization of DHPMA.

Hydrogel Characterization Workflow

This diagram outlines a typical experimental workflow for the characterization of a newly synthesized hydrogel.

Caption: Hydrogel Characterization Workflow.

References

- 1. This compound | 5919-74-4 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. Polysciences, Inc. Glycerol Monomethacrylate, 25g, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. polysciences.com [polysciences.com]

- 6. CAS # 5919-74-4, this compound, Dihydroxypropyl methacrylate, Glyceryl methacrylate - chemBlink [chemblink.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dihydroxypropyl Methacrylate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dihydroxypropyl methacrylate (DHPMA), a versatile monomer with significant applications in polymer chemistry, particularly in the development of biomaterials for drug delivery and tissue engineering. This document details the monomer's properties, synthesis, and polymerization, and explores the characteristics and applications of its corresponding polymer, poly(this compound) (PDHPMA).

Properties of this compound and its Polymer

This compound, also known as glyceryl monomethacrylate, is a functional monomer possessing both a polymerizable methacrylate group and two hydrophilic hydroxyl groups. This dual functionality makes it an ideal candidate for the synthesis of biocompatible and water-soluble polymers. The properties of the monomer and its homopolymer are summarized in the table below.

| Property | This compound (Monomer) | Poly(this compound) (Polymer) |

| Chemical Formula | C₇H₁₂O₄ | (C₇H₁₂O₄)n |

| Molecular Weight | 160.17 g/mol [1] | Varies with degree of polymerization |

| CAS Number | 5919-74-4[1] | - |

| Appearance | Colorless liquid[1] | Varies with physical state (e.g., solid, hydrogel) |

| Boiling Point | 140 °C at 0.6 mmHg[2] | Not applicable |

| Density | 1.161 g/cm³ (predicted) | - |

| Refractive Index (n20/D) | 1.470 | - |

| Glass Transition Temp. (Tg) | - | Data on copolymers suggest a Tg that can be tailored, but a precise value for the homopolymer is not readily available in the literature. Copolymers with 2-hydroxyethyl methacrylate (HEMA) show that increasing DHPMA content affects the thermal properties.[3] |

| Solubility | Soluble in water and common organic solvents. | Soluble in water, forming hydrogels. |

Synthesis and Polymerization

Synthesis of this compound Monomer

A common and efficient method for the synthesis of DHPMA is the acid-catalyzed hydrolysis of glycidyl methacrylate (GMA). This method is often preferred as it avoids complex protection and deprotection steps.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate

-

Reaction Setup: Glycidyl methacrylate is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane and water.

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, for example, 80°C, for a specific duration (e.g., 9 hours) with constant stirring.

-

Monitoring: The progress of the reaction can be monitored by techniques like ¹H NMR spectroscopy to confirm the opening of the epoxide ring and the formation of the diol.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized. The product, this compound, can then be purified, for instance, by vacuum distillation to achieve high purity.

Polymerization of this compound

PDHPMA can be synthesized through various polymerization techniques, with free-radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being common methods.

Free-radical polymerization is a widely used method for synthesizing PDHPMA, particularly for the formation of hydrogels.

Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis

-

Monomer Solution: A pre-polymerization solution is prepared by dissolving DHPMA monomer and a cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA) in an aqueous solution.

-

Initiator System: A redox initiator system, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is typically used.

-

Degassing: The solution is purged with an inert gas (e.g., nitrogen) for a period (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiation: The initiator components (APS and TEMED) are added to the monomer solution to initiate the polymerization.

-

Polymerization: The solution is transferred to a mold (e.g., between two glass plates with a spacer) and allowed to polymerize at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time to ensure complete conversion.

-

Purification: The resulting hydrogel is typically washed extensively with deionized water to remove any unreacted monomer, cross-linker, and initiator residues.

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: RAFT Polymerization of DHPMA

-

Reaction Mixture: DHPMA monomer, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in a suitable solvent.

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Polymerization: The reaction vessel is sealed under vacuum and placed in a thermostatically controlled oil bath at a specific temperature (e.g., 60-80°C) for a predetermined time to achieve the desired monomer conversion.

-

Termination and Purification: The polymerization is quenched, for example, by exposing the mixture to air and cooling. The resulting polymer is then purified, typically by precipitation in a non-solvent, followed by drying.

Applications in Drug Delivery and Tissue Engineering

The hydrophilic nature and biocompatibility of PDHPMA make it an excellent material for biomedical applications, particularly in the form of hydrogels.

Controlled Drug Delivery

PDHPMA hydrogels can be loaded with therapeutic agents and designed for their controlled release. The release mechanism is often governed by the swelling of the hydrogel matrix, which allows the entrapped drug to diffuse out.

Quantitative Data: Swelling Behavior of Methacrylate-Based Hydrogels

The swelling ratio of hydrogels is a critical parameter that influences drug release kinetics. It is typically determined by measuring the weight of the hydrogel in its swollen and dry states. The equilibrium water content (EWC) can be calculated using the following formula:

EWC (%) = [(Ws - Wd) / Ws] x 100

Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Studies on similar methacrylate-based hydrogels have shown that the swelling ratio is influenced by factors such as the cross-linker concentration and the pH of the surrounding medium. For instance, hydrogels with lower cross-linker concentrations generally exhibit higher swelling ratios.[4] The pH-responsive swelling is particularly relevant for oral drug delivery, where the pH varies significantly along the gastrointestinal tract.[1][5]

Example Application: Ibuprofen Release

While specific data for ibuprofen release from pure PDHPMA hydrogels is limited, studies on copolymers of 2-hydroxypropyl methacrylate (a similar monomer) with ibuprofen-containing monomers have demonstrated the feasibility of controlled release. The release profiles are pH-dependent, with increased release at higher pH values, which is advantageous for delivery in the intestinal tract.[2][6] The drug is typically released via hydrolysis of the ester bond linking it to the polymer backbone.[2]

Experimental Protocol: In Vitro Drug Release Study

-

Drug Loading: The drug can be loaded into the hydrogel either by incorporating it during the polymerization process or by soaking the pre-formed hydrogel in a drug solution.

-

Release Medium: The drug-loaded hydrogel is placed in a release medium that simulates physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4 and 37°C).

-

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

-

Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: The cumulative amount of drug released is plotted against time to obtain the release profile.

Tissue Engineering

PDHPMA-based scaffolds provide a three-dimensional, hydrated environment that can support cell adhesion, proliferation, and differentiation, making them promising for tissue engineering applications. The porous structure of these hydrogels is crucial for nutrient and waste transport, as well as for cell infiltration.

Quantitative Data: Cell Viability on Scaffolds

Cell viability and proliferation on PDHPMA scaffolds can be assessed using various assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: Cell Viability (MTT) Assay

-

Scaffold Preparation: Sterile PDHPMA scaffolds are placed in a multi-well cell culture plate.

-

Cell Seeding: A suspension of cells (e.g., fibroblasts or stem cells) is seeded onto the scaffolds.

-

Incubation: The cell-seeded scaffolds are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a specific period (e.g., 1, 3, and 7 days).

-

MTT Assay:

-

The culture medium is removed, and the scaffolds are washed with PBS.

-

A solution of MTT in serum-free medium is added to each well, and the plate is incubated for a few hours.

-

During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

A solubilization solution (e.g., DMSO or an acidic solution of isopropanol) is added to dissolve the formazan crystals.

-

-

Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The cell viability is often expressed as a percentage relative to a control group (e.g., cells cultured on standard tissue culture plastic).

Studies on similar methacrylate-based hydrogels have demonstrated good biocompatibility, with high cell viability and proliferation.[7] The incorporation of cell-adhesive ligands, such as the RGD peptide, can further enhance cell attachment and function on these scaffolds.

Conclusion

This compound is a highly valuable monomer in polymer chemistry, offering a straightforward route to the synthesis of hydrophilic and biocompatible polymers. Poly(this compound) and its hydrogels exhibit significant potential in advanced biomedical applications, including controlled drug delivery and tissue engineering. Further research focusing on the precise control of polymer architecture and the quantitative evaluation of its performance in specific biological contexts will continue to expand the utility of this versatile polymer.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis, Characterization, and In Vitro Evaluation of New Ibuprofen Polymeric Prodrugs Based on 2-Hydroxypropyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and swelling behavior of new pH-sensitive hydrogels derived from copolymers of 2-hydroxyethyl methacrylate and 2-(diisopropylamino)ethylmethacrylate [ri.conicet.gov.ar]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Polymerization of 2,3-Dihydroxypropyl Methacrylate (DHPMA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glycerol monomethacrylate (GMA), is a hydrophilic monomer of significant interest in the biomedical field. Its polymer, poly(this compound) (PDHPMA), is biocompatible, non-toxic, and highly hydrophilic, making it an excellent candidate for various applications, including the development of drug delivery systems, hydrogels for tissue engineering, and biocompatible coatings.[1][2] The properties of PDHPMA-based materials are intrinsically linked to the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture. Therefore, the choice of polymerization technique is critical in tailoring these properties for specific applications.

This document provides detailed protocols and comparative data for three key polymerization techniques for DHPMA:

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A controlled radical polymerization (CRP) technique that allows for the synthesis of well-defined polymers with low polydispersity.

-

Atom Transfer Radical Polymerization (ATRP): Another powerful CRP method for producing polymers with controlled molecular weights and architectures.

-

Free-Radical Polymerization: A conventional method for polymer synthesis, often resulting in polymers with broader molecular weight distributions.

Polymerization Techniques: A Comparative Overview

The selection of a polymerization technique for DHPMA will depend on the desired characteristics of the final polymer. For applications such as drug delivery, where a controlled release profile is often required, well-defined polymers with low polydispersity, achievable through RAFT or ATRP, are generally preferred.[2][3][4] Free-radical polymerization offers a simpler, often faster route to high molecular weight polymers, though with less control over the polymer architecture.

Data Presentation: Summary of Polymerization Techniques for DHPMA

| Polymerization Technique | Typical Monomer/Initiator/Catalyst/CTA Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw/Mn (PDI) | Key Features |

| RAFT Polymerization | [IPGMA]:[PGMA-CTA]:[ACVA] = 1000:1:0.25 | Water (emulsion) | 70 | 2-5 | >160,000 | < 1.40 | Well-controlled high molecular weight, low PDI, requires protected monomer and deprotection step.[5][6][7] |

| ATRP | [GMA]:[Initiator]:[CuCl₂]:[TPMA] = 250:1:0.075:0.6 | Methanol or PBS | 20-25 | 2-6 | Varies with ratio | 1.25 - 1.35 | Good control over polymerization, low PDI, sensitive to impurities, catalyst removal required.[1][8] |

| Free-Radical Polymerization | [DHPMA]:[NIPAm]:[Initiator] = 7:3 (molar ratio) | DMF | 70 | 2 | 234,160 (copolymer) | 1.82 (copolymer) | Simple setup, high molecular weight, broad PDI, less control over polymer architecture.[9][10] |

Note: Data for free-radical homopolymerization of DHPMA is limited; the provided data is for a copolymer with N-isopropylacrylamide (NIPAm) to illustrate typical outcomes of this technique.

Experimental Protocols

RAFT Polymerization via Emulsion of a Protected Monomer

This protocol describes the synthesis of high molecular weight PDHPMA using RAFT aqueous emulsion polymerization of a protected monomer, isopropylideneglycerol methacrylate (IPGMA), followed by acid hydrolysis. This method avoids the high viscosity issues associated with the direct solution polymerization of DHPMA to high molecular weights.[5][6][7][11]

Part A: Synthesis of Poly(glycerol monomethacrylate) Macro-Chain Transfer Agent (PGMA-CTA)

-

Reagents:

-

Glycerol monomethacrylate (GMA)

-

2-Cyano-2-propyl dithiobenzoate (CPDB) RAFT agent

-

4,4′-Azobis(4-cyanopentanoic acid) (ACVA) initiator

-

Anhydrous ethanol

-

-

Procedure:

-

Weigh CPDB RAFT agent (e.g., 0.829 g, 3.70 mmol) and GMA monomer (e.g., 30.0 g, 187.3 mmol) into a round-bottomed flask.

-

Purge the flask with nitrogen for 30 minutes.

-

Add ACVA initiator (e.g., 210 mg, 0.75 mmol; CTA/ACVA molar ratio = 5.0) and purged anhydrous ethanol (e.g., 46.6 mL).

-

Degas the resulting red solution for a further 10 minutes.

-

Seal the flask and immerse it in an oil bath pre-heated to 70°C.

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

-

Purify the resulting PGMA macro-CTA by precipitation into a suitable non-solvent.

-

Part B: RAFT Aqueous Emulsion Polymerization of IPGMA

-

Reagents:

-

Isopropylideneglycerol methacrylate (IPGMA)

-

PGMA-CTA (from Part A)

-

ACVA initiator

-

Deionized water

-

-

Procedure:

-

In a round-bottomed flask, dissolve the PGMA-CTA (e.g., 0.026 g, 4.00 µmol) in deionized water.

-

Add the IPGMA monomer (e.g., 0.80 g, 3.99 mmol) to form an emulsion.

-

Add an aqueous solution of the ACVA initiator (e.g., 0.35 mg, 1.25 µmol). The target ratio could be [IPGMA]:[PGMA-CTA]:[ACVA] = 1000:1:0.25.

-

Purge the reaction mixture with nitrogen for 30 minutes.

-

Seal the flask and immerse it in an oil bath at 70°C for approximately 2-5 hours, until high monomer conversion is achieved (>95%).[5][7]

-

Part C: Deprotection to Yield PDHPMA

-

Procedure:

-

Cool the nanoparticle dispersion from Part B to room temperature.

-

Adjust the pH of the dispersion to 1.0 by adding concentrated HCl.

-

Heat the acidified dispersion at 70°C to hydrolyze the isopropylidene protecting groups.

-

The reaction is complete when the dispersion clarifies, indicating the formation of the water-soluble PDHPMA homopolymer.

-

Purify the final polymer by dialysis against deionized water.

-

Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the synthesis of PDHPMA via Activators Regenerated by Electron Transfer (ARGET) ATRP in an aqueous buffer, a method suitable for producing well-defined polymers under biologically relevant conditions.

-

Reagents:

-

This compound (DHPMA/GMA)

-

Functional initiator (e.g., 2-hydroxyethyl 2-bromoisobutyrate, HEBIB)

-

Copper(II) chloride (CuCl₂)

-

Tris(2-pyridylmethyl)amine (TPMA) ligand

-

Ascorbic acid (reducing agent)

-

Phosphate-buffered saline (PBS, 100 mM)

-

-

Procedure:

-

In a Schlenk tube, dissolve the initiator in degassed PBS.

-